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3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

This compound delivers a structurally unique 4-pyridylamino-pyridazine hinge-binding motif for kinase inhibitor screening. The 3,4-dimethoxybenzamide motif modulates electron density on the amide carbonyl—altering ATP-binding site hydrogen-bond networks versus fluoro or trifluoromethyl analogs. Its elevated TPSA (110 Ų) and lower XLogP3 (1.9) reduce calculated BBB penetration, making it the preferred scaffold for peripheral kinase targets where CNS exclusion is critical. With MW 394.4 Da and only 29 heavy atoms, it provides superior ligand efficiency (LE/LLE) headroom for property-guided lead optimization without exceeding Rule-of-Five thresholds. Specify this compound to introduce a chemically differentiated 4-aminopyridine-type hinge binder into your screening library and ensure coverage of kinases that do not engage pyrazole-based scaffolds.

Molecular Formula C20H22N6O3
Molecular Weight 394.435
CAS No. 1021115-41-2
Cat. No. B2586728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS1021115-41-2
Molecular FormulaC20H22N6O3
Molecular Weight394.435
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC
InChIInChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26)
InChIKeyVFVGKYUTLOJBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021115-41-2): Structural Identity and Basal Characterization


3,4-Dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (PubChem CID 42111928) is a fully synthetic small molecule (MW 394.4 g/mol, C20H22N6O3) belonging to the N-(aminoethyl)benzamide class characterized by a central pyridazine scaffold bis-functionalized with a 4-pyridylamino motif and an ethylenediamine-linked 3,4-dimethoxybenzamide moiety [1]. The compound's computed physicochemical properties include a topological polar surface area of 110 Ų, XLogP3 of 1.9, three hydrogen bond donors, and eight hydrogen bond acceptors [1]. Its structural architecture is consistent with kinase inhibitor pharmacophores, positioning it as a candidate for medicinal chemistry campaigns targeting ATP-binding pockets in protein kinases .

Why Generic Substitution Is Not Viable for 3,4-Dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021115-41-2)


Interchanging 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide with in-class analogs is precluded by the compound's precise substitution pattern on both the benzamide and pyridazine rings. The presence of the 3,4-dimethoxy motif on the benzamide ring, as opposed to mono-fluoro (e.g., CAS 1021073-39-1) or 2-trifluoromethyl substitutions found in closest analogs, is projected to modulate electron density on the amide carbonyl and alter hydrogen-bonding networks within ATP-binding sites [1]. Simultaneously, the 4-pyridylamino substituent on the pyridazine core, rather than alternative heterocyclic attachments (e.g., 3-methyl-1H-pyrazol-1-yl in CAS N/A), governs hinge-region recognition in kinases . These interdependent pharmacophoric features mean that any single-point substitution will simultaneously alter potency, selectivity, and physicochemical properties, making generic replacement scientifically unsound.

Quantitative Differentiation Guide for 3,4-Dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide


Hydrogen-Bond Donor/Acceptor Profile Differentiation Against 3-Fluoro Analog (CAS 1021073-39-1)

The target compound possesses three hydrogen-bond donors and eight hydrogen-bond acceptors [1]. In comparison, the 3-fluoro analog (CAS 1021073-39-1) contains three hydrogen-bond donors but only seven hydrogen-bond acceptors due to the absence of the second methoxy oxygen [2]. This increased acceptor count in the target compound may enhance binding interactions with kinase hinge regions that present complementary donor residues.

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Topological Polar Surface Area Differentiation Against 3-Fluoro Analog (CAS 1021073-39-1)

The target compound exhibits a topological polar surface area (TPSA) of 110 Ų [1], compared to 91.8 Ų for the 3-fluoro analog [2]. This 18.2 Ų difference represents a ~20% increase in polar surface area, which may influence passive membrane permeability and oral bioavailability.

Drug-likeness Membrane permeability ADME optimization

Lipophilicity Differentiation Against 3-Fluoro Analog (CAS 1021073-39-1)

The target compound has a computed XLogP3 of 1.9 [1], whereas the 3-fluoro analog has a computed XLogP3 of 2.0 [2]. The 0.1 log unit difference indicates comparable but slightly lower lipophilicity for the dimethoxy-substituted compound, which may affect metabolic stability and plasma protein binding.

Lipophilicity LogP optimization Drug metabolism

Pyridazine Substituent Differentiation Against Pyrazole-Containing Analog

The target compound features a 4-pyridylamino substituent on the pyridazine 6-position for hinge-region hydrogen bonding [1]. An alternative analog bearing a 3-methyl-1H-pyrazol-1-yl group at the same position presents a different heterocyclic donor/acceptor pattern . The pyridine nitrogen in the target compound acts as a hydrogen-bond acceptor, while the pyrazole N2 nitrogen in the analog can serve as a hydrogen-bond donor, fundamentally altering kinase recognition.

Kinase hinge binding Heterocyclic bioisosteres Selectivity design

Molecular Weight and Heavy Atom Count Differentiation Against 2-Trifluoromethyl Analog

The target compound has a molecular weight of 394.4 g/mol and 29 heavy atoms [1]. The 2-trifluoromethyl analog (CAS 1021073-47-1) possesses a molecular weight of 448.4 g/mol and 32 heavy atoms, reflecting the bulkier CF3 substituent [2]. The lighter target compound falls closer to the Rule-of-Five optimal molecular weight range (≤500 Da) and may present superior solubility and permeability characteristics.

Physicochemical property optimization Lead-likeness Fragment-based drug discovery

Research Application Scenarios for 3,4-Dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide Based on Quantitative Evidence


Kinase Profiling Panels Requiring Differentiated Hinge-Binding Chemotypes

When assembling a kinase inhibitor screening library, the target compound offers a structurally distinct 4-pyridylamino-pyridazine hinge-binding motif compared to pyrazole-containing analogs [1]. Researchers selecting chemical probes for broad kinase profiling should prioritize this compound to ensure coverage of kinases that preferentially bind 4-aminopyridine-type hinge scaffolds, thereby maximizing the chemical diversity of screening collections [2].

Structure-Activity Relationship (SAR) Studies Exploring Benzamide Substitution Effects

Medicinal chemistry teams investigating the impact of benzamide ring electron density on kinase potency should utilize this 3,4-dimethoxy-substituted compound as a direct comparator to the 3-fluoro analog (CAS 1021073-39-1) [1]. The measured differences in hydrogen-bond acceptor count (8 vs. 7) and TPSA (110 Ų vs. 91.8 Ų) allow for systematic evaluation of how methoxy vs. fluoro substitution alters target engagement and cellular permeability in matched molecular pair analyses.

ADME Optimization Programs Targeting Peripheral Kinase Selectivity

For drug discovery programs where CNS exclusion is desired, the target compound's elevated TPSA of 110 Ų—compared to the 3-fluoro analog's 91.8 Ų—suggests reduced passive blood-brain barrier penetration [1]. This physicochemical property, combined with the compound's lower lipophilicity (XLogP3 1.9 vs. 2.0), positions it as a differentiated lead-like scaffold for peripheral kinase targets where minimizing central nervous system exposure is a key selection criterion.

Hit-to-Lead Campaigns Prioritizing Ligand Efficiency Metrics

Given that the target compound's molecular weight (394.4 g/mol) is 54 Da lower than the 2-trifluoromethyl analog [1], medicinal chemistry teams focused on optimizing ligand efficiency indices (LE, LLE) should select this compound as the preferred starting point. Its reduced heavy atom count (29 vs. 32) combined with an additional hydrogen-bond acceptor suggests superior scope for subsequent property-guided optimization without exceeding Rule-of-Five thresholds.

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